Moschamine

概要

説明

N-フェルロイルセロトニンは、紅花種子に見られるアルカロイドおよびポリフェノールです。化学的には、セロトニンとフェルラ酸から形成されたアミドです。 この化合物は、そのインビトロでの抗アテローム性硬化作用とその潜在的な治療用途により注目を集めています .

準備方法

合成経路と反応条件

N-フェルロイルセロトニンは、セロトニンとフェルラ酸の反応によって合成できます。 生合成経路には、ヒドロキシシナモイルCoAエステルからセロトニンにヒドロキシシナミック酸を転移させる酵素、セロトニンN-ヒドロキシシナモイル転移酵素が関与しています .

工業的生産方法

高速逆流クロマトグラフィー(HSCCC)は、紅花種子粉からN-フェルロイルセロトニンを調製的に分離および精製するために、うまく適用されてきました。 この方法には、クロロホルム、メタノール、および0.1M塩酸を、1:1:1の体積比で含む2相溶媒系が含まれています .

化学反応の分析

反応の種類

N-フェルロイルセロトニンは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、その機能的な修飾と用途において重要です。

一般的な試薬と条件

N-フェルロイルセロトニンの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応の条件は、通常、化合物の安定性を確保するために、制御された温度とpHレベルを含みます。

生成される主な生成物

N-フェルロイルセロトニンの反応から生成される主な生成物は、反応の種類によって異なります。たとえば、酸化反応ではキノンが生成される可能性があり、還元反応では還元アミドが生成される可能性があります。

科学研究における用途

N-フェルロイルセロトニンは、さまざまな科学研究における用途を持っています:

科学的研究の応用

N-Feruloylserotonin has a wide range of scientific research applications:

作用機序

N-フェルロイルセロトニンは、いくつかの分子標的と経路を通じてその効果を発揮します:

類似化合物との比較

N-フェルロイルセロトニンは、N-(p-クマロイル)セロトニンなどの他のセロトニン誘導体と比較されることがよくあります。 両方の化合物は紅花種子に見られ、強力な抗酸化作用と抗炎症作用を示します . N-フェルロイルセロトニンは、その特定の分子相互作用と経路においてユニークであり、さまざまな治療用途のための独自の候補となっています。

類似化合物のリスト

- N-(p-クマロイル)セロトニン

- 5-ヒドロキシトリプタミン誘導体

- フェルロイルセロトニン-5-O-β-D-グルコシド

N-フェルロイルセロトニンは、その強力な抗酸化活性と、アテローム性硬化症および神経変性疾患の治療における可能性により、際立っています .

特性

IUPAC Name |

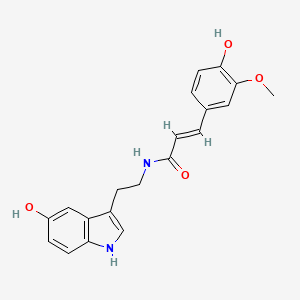

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHKJYWENWLOMY-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172925 | |

| Record name | N-Feruloyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

193224-22-5, 68573-23-9 | |

| Record name | Feruloylserotonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193224-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Feruloyl serotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193224225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRYPTAMINE, N-FERULOYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Feruloyl serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Feruloyl Serotonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FERULOYL SEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PP8322487 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115 - 117 °C | |

| Record name | Moschamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Feruloylserotonin?

A1: N-Feruloylserotonin has the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol.

Q2: What are the key spectroscopic characteristics of N-Feruloylserotonin?

A2: N-Feruloylserotonin can be characterized using various spectroscopic techniques. Key data includes: * 1H NMR: Distinct signals for aromatic protons, olefinic protons of the feruloyl moiety, and those characteristic of the serotonin unit. * 13C NMR: Signals corresponding to carbonyl carbons, aromatic carbons, olefinic carbons, and those typical of the serotonin structure. [, , , , , , ]

Q3: Are there different isomers of N-Feruloylserotonin?

A3: Yes, N-Feruloylserotonin exists as both cis and trans isomers due to the double bond in the feruloyl moiety. These isomers, cis-N-Feruloylserotonin and trans-N-Feruloylserotonin, have been identified and characterized. [, , , ]

Q4: Where is N-Feruloylserotonin naturally found?

A4: N-Feruloylserotonin is found in various plant species, particularly in the seeds of safflower (Carthamus tinctorius L.). It is also present in cornflower oil and several Centaurea species. [, , , , , , , , , , , , ]

Q5: What are the notable biological activities of N-Feruloylserotonin?

A5: N-Feruloylserotonin demonstrates a range of biological activities, including:* Antioxidant: It exhibits potent free radical scavenging properties, protecting against oxidative stress and lipid peroxidation. [, , , , , , , , , , , ]* Anti-inflammatory: It can attenuate inflammation by inhibiting the production of inflammatory mediators like reactive oxygen species, nitric oxide, and prostaglandin E2. [, , , , ]* Anti-atherogenic: Studies suggest potential benefits in preventing atherosclerosis by inhibiting low-density lipoprotein (LDL) oxidation and reducing atherosclerotic lesion formation. [, , ]* Anti-proliferative/Cytotoxic: It shows potential to inhibit the growth of certain cancer cell lines. [, ]

Q6: How does N-Feruloylserotonin exert its anti-inflammatory effects?

A6: N-Feruloylserotonin can inhibit the production of inflammatory mediators like reactive oxygen species, nitric oxide, and prostaglandin E2. Research suggests that it may achieve this by stimulating sirtuin 1 (SIRT1), subsequently promoting forkhead box protein O1 (FOXO1) activity and suppressing nuclear factor-kappa B (NF-κB) signaling pathways. [, , , ]

Q7: Does N-Feruloylserotonin interact with serotonin receptors?

A7: While N-Feruloylserotonin is a serotonin derivative, research suggests its effects may not solely be mediated through direct interaction with serotonin receptors. One study indicated it might suppress cAMP formation by binding to 5-HT1 receptors, but further research is needed to confirm this interaction and its significance. []

Q8: How does N-Feruloylserotonin impact adipogenesis?

A8: Studies have shown that N-Feruloylserotonin can inhibit the differentiation of preadipocytes into mature adipocytes, suggesting potential applications in addressing obesity. []

Q9: Are there any potential therapeutic applications for N-Feruloylserotonin in neurodegenerative diseases?

A9: While still under investigation, preliminary cell-based studies indicate N-Feruloylserotonin might offer protection against neuronal damage caused by oxidative stress, a key factor in neurodegenerative diseases. []

Q10: Does N-Feruloylserotonin have potential for treating rheumatoid arthritis?

A10: Research in a rat model of adjuvant-induced arthritis showed that N-Feruloylserotonin could reduce inflammation and attenuate the expression of inflammatory markers in the liver and spleen. This suggests it might have potential as a therapeutic agent for rheumatoid arthritis. []

Q11: What is known about the bioavailability and metabolism of N-Feruloylserotonin?

A11: Oral bioavailability of N-Feruloylserotonin has been demonstrated in mice, with both intact and conjugated metabolites detected in plasma. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

Q12: Can N-Feruloylserotonin be chemically modified to potentially enhance its properties?

A12: Yes, studies have explored the deglucosidation of N-Feruloylserotonin glucoside using enzymes like beta-D-glucosidase. This modification could potentially impact its bioavailability and bioactivity. []

Q13: Does the structure of N-Feruloylserotonin provide insights into its activity?

A13: The structure of N-Feruloylserotonin, particularly the presence of the feruloyl moiety, likely contributes to its antioxidant properties. The phenolic hydroxyl groups in the feruloyl group are known to act as potent free radical scavengers. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。